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Introduction
ADP-ribosylation factor-like 16 (ARL16) is a member of the ARF family of small GTPases, an

ancient and highly conserved group of regulatory proteins. While many ARF family members

are well-characterized for their roles in membrane trafficking, ARL16 has remained relatively

understudied. Recent research, however, has begun to illuminate its critical functions at the

intersection of intracellular transport, ciliogenesis, and innate immunity. This technical guide

provides a comprehensive overview of the current knowledge on ARL16's protein interaction

partners and its involvement in key signaling pathways. The information presented herein is

intended to serve as a valuable resource for researchers investigating ARL16's biological roles

and its potential as a therapeutic target.

ARL16 Protein Interaction Partners
ARL16's functions are mediated through its interactions with various effector proteins. To date,

several key interaction partners have been identified, primarily through high-throughput

screening methods and subsequent validation. While quantitative biophysical data on these

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15575849#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575849?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


interactions remain limited, the available information provides a solid foundation for further

investigation.

Summary of ARL16 Interacting Proteins
Interacting
Protein

Method of
Identification

Cellular
Context/Functi
on

Quantitative
Data

References

PDE6D

(Phosphodiester

ase 6D)

Yeast Two-

Hybrid

Ciliary protein

transport

No binding

affinity data

available.

[1][2]

GM130 (Golgi

Matrix Protein

130 kDa)

High-Throughput

Dataset

Golgi structure

and transport

No binding

affinity data

available.

[1][2]

RIG-I (Retinoic

acid-Inducible

Gene I)

Yeast Two-

Hybrid, Co-

immunoprecipitat

ion

Innate antiviral

immunity

Interaction is

GTP-dependent;

no binding

affinity data

available.

[3]

Key Signaling Pathways Involving ARL16
ARL16 has been implicated in at least two distinct and critical cellular signaling pathways: the

trafficking of proteins from the Golgi apparatus to the primary cilium, which has downstream

effects on Sonic Hedgehog signaling, and the negative regulation of the RIG-I-mediated

antiviral response.

Golgi-to-Cilium Trafficking and Sonic Hedgehog (Shh)
Signaling
ARL16 plays a crucial role in the transport of specific proteins required for the proper function

of the primary cilium, a key sensory organelle.[1][2] Knockout of ARL16 leads to the

mislocalization of the intraflagellar transport protein IFT140 and the phosphoinositide

phosphatase INPP5E.[1][2][4] Instead of trafficking to the cilium, these proteins accumulate at

the Golgi apparatus.[1][4]
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This disruption of ciliary protein composition has significant consequences for signaling

pathways that rely on the primary cilium, most notably the Sonic Hedgehog (Shh) pathway. In

the absence of ARL16, the recruitment of the key Shh pathway component Smoothened (SMO)

to the cilium is impaired.[1][5] This leads to a blunted transcriptional response to Shh

stimulation, as evidenced by the reduced expression of Shh target genes Gli1 and Ptch1.[1][5]

The interaction of ARL16 with the prenyl-binding protein PDE6D is thought to be involved in the

transport of prenylated cargo proteins like INPP5E to the cilium.[1][2]

Golgi Apparatus

Primary Cilium

Nucleus

GM130
ARL16

 interacts

PDE6D

 interacts

IFT140 Trafficking

INPP5E
 Trafficking

IFT140

INPP5E  Trafficking binds

 Trafficking

ARL16

SMO
 enables recruitment

Gli1/Ptch1 Expression
 Shh Pathway Activation

Click to download full resolution via product page

ARL16-mediated Golgi-to-cilium trafficking and its impact on Shh signaling.
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Negative Regulation of RIG-I-Mediated Antiviral
Signaling
In addition to its role in cellular trafficking, ARL16 is a negative regulator of the innate immune

response to viral infections.[3] ARL16 directly interacts with the C-terminal domain (CTD) of

RIG-I, a key pattern recognition receptor that senses viral RNA in the cytoplasm.[3] This

interaction is dependent on ARL16 being in its GTP-bound (active) state.[3]

The binding of ARL16 to the RIG-I CTD prevents RIG-I from associating with viral RNA, thereby

inhibiting its activation.[3] Consequently, the downstream signaling cascade that leads to the

production of type I interferons (IFN-β) and other antiviral molecules is suppressed.[3]

Knockdown of ARL16 potentiates the antiviral response, highlighting its role as a physiological

suppressor of RIG-I-mediated immunity.[3]
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ARL16 negatively regulates the RIG-I antiviral signaling pathway.

Experimental Protocols
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This section provides detailed methodologies for key experiments cited in the study of ARL16.

Co-immunoprecipitation (Co-IP) for ARL16-RIG-I
Interaction
This protocol is adapted from the methods used to validate the interaction between ARL16 and

RIG-I in mammalian cells.[3]

a. Cell Culture and Transfection:

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Co-transfect cells with plasmids encoding Flag-tagged ARL16 and HA-tagged RIG-I using a

suitable transfection reagent according to the manufacturer's instructions.

b. Cell Lysis:

24-48 hours post-transfection, wash cells with ice-cold phosphate-buffered saline (PBS).

Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA,

1% NP-40) supplemented with a protease inhibitor cocktail.

Incubate on ice for 30 minutes with periodic vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

c. Immunoprecipitation:

Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C on

a rotator.

Centrifuge and transfer the pre-cleared lysate to a new tube.

Add anti-Flag antibody to the lysate and incubate for 4 hours to overnight at 4°C on a rotator.

Add fresh protein A/G agarose beads and incubate for an additional 2 hours at 4°C.
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d. Washing and Elution:

Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

After the final wash, aspirate the supernatant completely.

Elute the protein complexes by resuspending the beads in 2x SDS-PAGE loading buffer and

boiling for 5-10 minutes.

e. Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with anti-HA antibody to detect co-immunoprecipitated RIG-I and with

anti-Flag antibody to confirm the immunoprecipitation of ARL16.

Yeast Two-Hybrid (Y2H) Screening
This generalized protocol outlines the steps for identifying protein-protein interactions, as was

done to discover the ARL16-PDE6D and ARL16-RIG-I interactions.[1][2][3]

a. Bait and Prey Plasmid Construction:

Clone the full-length cDNA of ARL16 into a Y2H bait vector (e.g., containing a DNA-binding

domain like LexA or GAL4-BD).

A cDNA library from the tissue of interest is cloned into a Y2H prey vector (e.g., containing a

transcriptional activation domain like B42 or GAL4-AD).

b. Yeast Transformation and Mating:

Transform a suitable yeast reporter strain (e.g., EGY48) with the bait plasmid and select for

transformants on appropriate dropout media.

Transform a yeast strain of the opposite mating type with the prey library.

Mate the bait-containing strain with the prey library strain.
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c. Screening for Interactions:

Plate the diploid yeast on selective media lacking specific nutrients (e.g., leucine, tryptophan,

histidine, uracil) and containing a reporter substrate (e.g., X-gal) to select for colonies where

an interaction between the bait and a prey protein activates the reporter genes.

d. Identification of Positive Clones:

Isolate plasmids from the positive yeast colonies.

Sequence the prey plasmids to identify the interacting proteins.

e. Validation:

Re-transform the identified prey plasmid with the original bait plasmid into the reporter strain

to confirm the interaction.

Test for specificity by co-transforming with unrelated bait proteins.

CRISPR/Cas9 Knockout of Arl16 in Mouse Embryonic
Fibroblasts (MEFs)
This protocol is based on the methodology used to study the function of ARL16 in ciliogenesis.

[1]

a. Guide RNA Design and Cloning:

Design two guide RNAs (gRNAs) targeting an early exon (e.g., exon 2) of the mouse Arl16

gene to induce frame-shifting mutations.

Clone the gRNAs into a suitable Cas9 expression vector.

b. Transfection of MEFs:

Culture immortalized MEFs in DMEM with 10% FBS.

Transfect the MEFs with the Cas9/gRNA plasmids using an appropriate method (e.g.,

electroporation or lipid-based transfection).
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c. Clonal Selection and Screening:

Following transfection, dilute the cells to a single-cell concentration and plate them to allow

for the growth of individual colonies.

Isolate individual clonal lines.

Extract genomic DNA from each clone.

Amplify the targeted region of the Arl16 gene by PCR.

Sequence the PCR products to identify clones with frame-shifting insertions or deletions

(indels).

Immunofluorescence Staining for ARL16 Localization
This protocol is based on the methods used to determine the subcellular localization of ARL16.

[1][6]

a. Cell Culture and Preparation:

Grow human retinal pigmented epithelial (RPE1) cells on glass coverslips.

To induce ciliogenesis, serum-starve the cells for 48 hours.

b. Fixation and Permeabilization:

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

c. Staining:

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

Incubate with the primary antibody against ARL16 (e.g., Sigma; HPA043711) and a ciliary

marker (e.g., anti-acetylated tubulin) diluted in blocking buffer for 1-2 hours at room
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temperature or overnight at 4°C.

Wash three times with PBS.

Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa

Fluor 594) for 1 hour at room temperature in the dark.

Counterstain nuclei with DAPI or Hoechst stain.

d. Imaging:

Mount the coverslips on microscope slides with an anti-fade mounting medium.

Image the cells using a fluorescence or confocal microscope.

Quantitative PCR (qPCR) for Shh Target Gene
Expression
This protocol is adapted from the methods used to assess the functional consequences of

ARL16 knockout on the Shh pathway.[1][5][7]

a. Cell Treatment and RNA Extraction:

Culture wild-type and Arl16 knockout MEFs.

Serum-starve the cells for 24-48 hours.

Treat the cells with a Shh pathway agonist (e.g., Shh ligand or SAG) for 24 hours.

Extract total RNA from the cells using a suitable RNA isolation kit.

b. cDNA Synthesis:

Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or

random primers.

c. qPCR Reaction:
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Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and

primers specific for the target genes (Gli1, Ptch1) and a housekeeping gene for

normalization (e.g., Actb).

Example primer sequences can be found in the literature or designed using primer design

software.[8]

d. Data Analysis:

Run the qPCR on a real-time PCR instrument.

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to

the housekeeping gene and comparing the treated samples to untreated controls.

Conclusion
ARL16 is emerging as a multifaceted regulatory protein involved in fundamental cellular

processes. Its role in orchestrating the trafficking of key ciliary proteins positions it as a critical

regulator of developmental signaling pathways like Sonic Hedgehog. Simultaneously, its

function as an inhibitor of the RIG-I antiviral pathway reveals a novel layer of control in innate

immunity. The identification of its interaction partners—PDE6D, GM130, and RIG-I—provides a

molecular basis for these functions. While the precise biophysical nature of these interactions

requires further exploration, the information compiled in this guide offers a robust framework for

future research. A deeper understanding of the ARL16 interactome and its associated

pathways will be vital for elucidating its role in human health and disease and for the potential

development of novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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